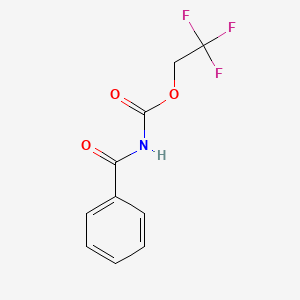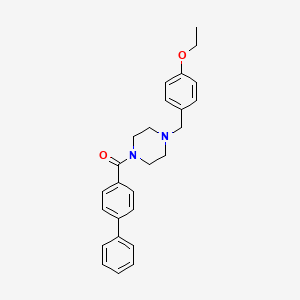
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BCT-100 is a piperazine derivative that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways that are involved in tumor growth and inflammation. This compound has also been found to modulate the activity of certain neurotransmitters, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine. One potential area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in the field of medicine. It has shown anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. While there are still many unknowns about the mechanism of action of this compound, further research in this area could lead to the development of new therapeutic interventions.
合成方法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine involves a series of chemical reactions, starting with the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylcarbonyl chloride. This is then reacted with 4-ethoxybenzylamine to form 4-(4-ethoxybenzyl)benzoyl chloride, which is further reacted with piperazine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has shown potential in various scientific research applications, particularly in the field of medicine. It has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-25-14-8-21(9-15-25)20-27-16-18-28(19-17-27)26(29)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQLERTFOTWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

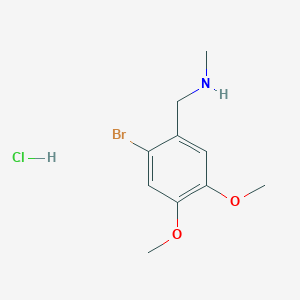
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
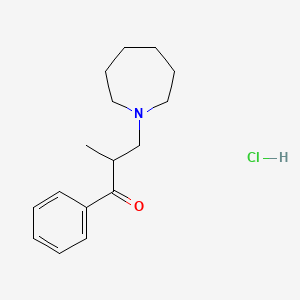
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
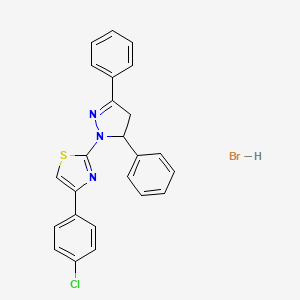
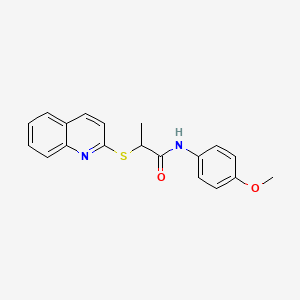
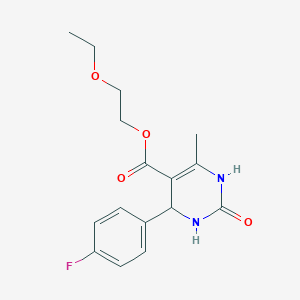

![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)
